

# physicochemical properties of 4,6-Dichlororesorcinol

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## Compound of Interest

Compound Name: 4,6-Dichlororesorcinol

Cat. No.: B044097

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An In-Depth Technical Guide to the Physicochemical Properties of **4,6-Dichlororesorcinol**

## Introduction: Understanding 4,6-Dichlororesorcinol

**4,6-Dichlororesorcinol** (CAS No: 137-19-9), systematically named 4,6-dichloro-1,3-benzenediol, is a chlorinated aromatic organic compound.<sup>[1]</sup> It presents as a white to pale yellow or pink crystalline solid.<sup>[1][2]</sup> The core of its structure is a resorcinol (1,3-dihydroxybenzene) framework with two chlorine atoms substituted at the 4 and 6 positions. This substitution pattern confers specific properties that make it a valuable intermediate and building block in various scientific and industrial domains.

Its primary utility is found in the synthesis of more complex molecules. Researchers in drug development utilize it as a reagent for preparing HMG-CoA reductase inhibitors and as an intermediate for antiseptics and disinfectants.<sup>[3]</sup> In materials science, it serves as a building block for polymers and resins, where the chlorine atoms enhance thermal stability and degradation resistance.<sup>[4]</sup> Furthermore, its reactive nature makes it suitable for the preparation of dyes, pigments, and agrochemicals like herbicides and fungicides.

This guide provides a comprehensive overview of the core physicochemical properties of **4,6-Dichlororesorcinol**, offering both established data and the experimental context for its determination, tailored for researchers, scientists, and professionals in drug development.

## Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to establish its structure and identity. The arrangement of atoms and functional groups in **4,6-Dichlororesorcinol** dictates its reactivity, polarity, and intermolecular interactions.

Caption: Molecular Structure of **4,6-Dichlororesorcinol**.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Source(s)
CAS Number	<b>137-19-9</b>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	179.00 g/mol	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Exact Mass	177.9588348 u	<a href="#">[5]</a>
InChI Key	GRLQBYQELUWBIO- UHFFFAOYSA-N	<a href="#">[7]</a> <a href="#">[8]</a>
Canonical SMILES	C1=C(C(=CC(=C1O)Cl)Cl)O	<a href="#">[5]</a>
EC Number	205-284-1	<a href="#">[5]</a> <a href="#">[7]</a>

| MDL Number | MFCD00002274 |[\[6\]](#)[\[7\]](#) |

## Core Physicochemical Properties

The physical state and behavior of **4,6-Dichlororesorcinol** under various conditions are critical for its handling, formulation, and reaction chemistry. These properties are summarized below.

Table 2: Summary of Physicochemical Data

Property	Value	Conditions	Source(s)
Physical State	<b>Solid, Crystalline Powder</b>	<b>Room Temperature</b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Color	White to Pale Pink/Yellow	---	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Melting Point	104-106 °C	(lit.)	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
	115 °C		<a href="#">[6]</a>
Boiling Point	254 °C	(lit.)	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Density	1.624 g/cm <sup>3</sup>		<a href="#">[5]</a>
Water Solubility	Soluble		<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Solvent Solubility	Slightly soluble in DMSO and Methanol		<a href="#">[2]</a> <a href="#">[5]</a>
pKa	7.55 ± 0.23	Predicted	<a href="#">[2]</a> <a href="#">[5]</a>
LogP (Octanol-Water)	2.40 - 2.7		<a href="#">[5]</a>
Vapor Pressure	0.0111 mmHg	25°C	<a href="#">[5]</a>

| Flash Point | 253-255 °C | [\[2\]](#)[\[5\]](#) |

## Solubility Profile

The solubility of a compound is fundamental to its application in solution-based reactions, formulations, and biological systems. **4,6-Dichlororesorcinol** is reported to be soluble in water. [\[2\]](#)[\[5\]](#) This is attributable to the two hydroxyl (-OH) groups which can form hydrogen bonds with water molecules.[\[1\]](#) However, the presence of the non-polar benzene ring and two chlorine atoms also imparts lipophilic character, as indicated by a LogP value greater than 2.[\[5\]](#) This dual character suggests some solubility in both polar and non-polar environments. It is slightly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[\[2\]](#)[\[5\]](#)

The principle of "like dissolves like" governs these observations.[\[9\]](#) The polar hydroxyl groups favor interaction with polar solvents like water, while the chlorinated aromatic ring favors less

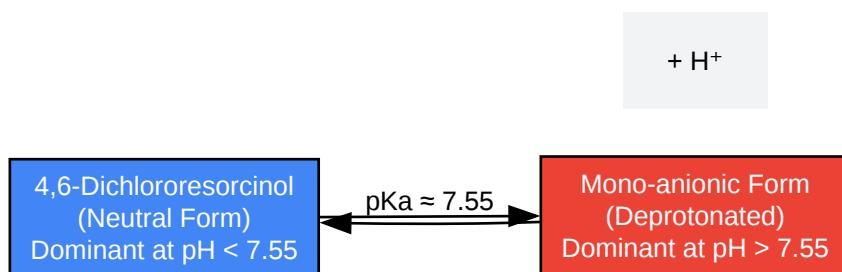
polar organic solvents. The overall solubility in a given solvent is a balance of these competing interactions.

## Acidity (pKa)

The hydroxyl groups on the resorcinol ring are weakly acidic. The predicted pKa of 7.55 suggests that **4,6-Dichlororesorcinol** will exist in equilibrium between its protonated (neutral) and deprotonated (anionic) forms in aqueous solutions around physiological pH.[2][5] The electron-withdrawing nature of the two chlorine atoms increases the acidity of the phenolic protons compared to unsubstituted resorcinol, making it easier to deprotonate.

Understanding the pKa is crucial for:

- Reaction Chemistry: Predicting its reactivity with bases.
- Formulation: Selecting appropriate pH and buffer systems to ensure solubility and stability.
- Drug Development: Estimating its charge state under physiological conditions, which affects membrane permeability and target binding.



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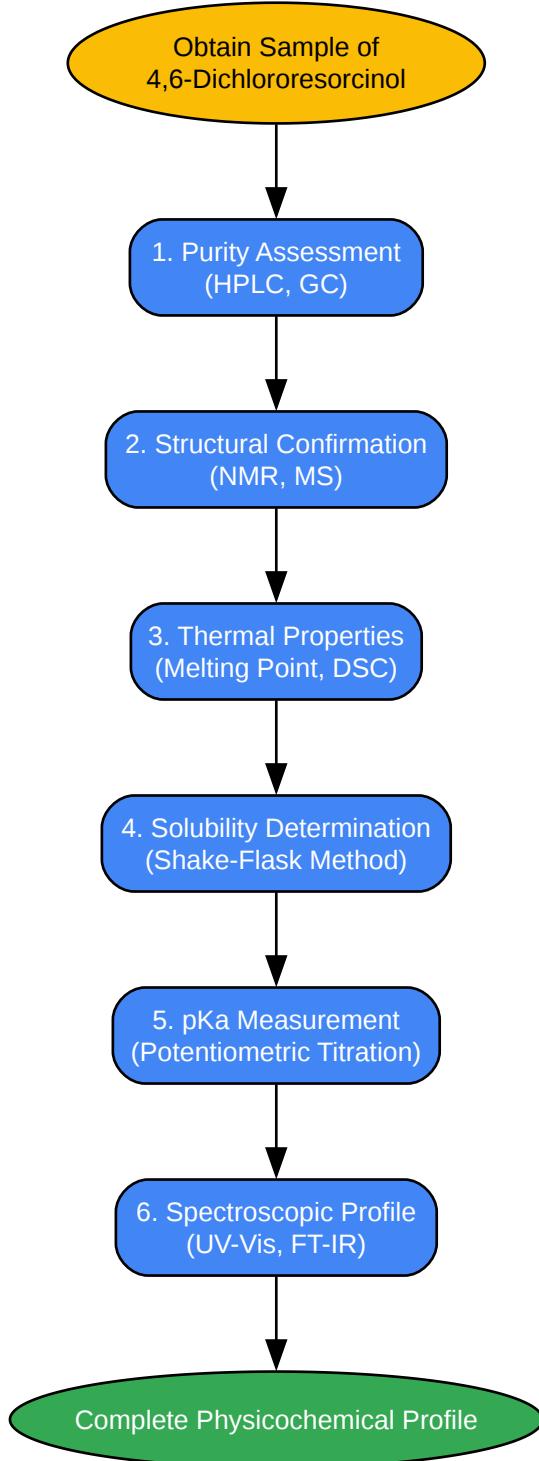
Caption: Ionization equilibrium of **4,6-Dichlororesorcinol**.

## Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized methods are employed to measure physicochemical properties. The following outlines the principles behind these determinations.

## Workflow for Physicochemical Characterization

A logical workflow ensures that foundational properties are determined before more complex analyses are undertaken. Purity is paramount and is typically the first parameter established.



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Caption: Standard workflow for physicochemical characterization.

## Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad and depressed range indicates the presence of impurities.

- Sample Preparation: Finely powder a small amount of dry **4,6-Dichlororesorcinol**.
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 105 °C).
- Measurement: Decrease the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

## Protocol 2: Solubility Determination (Shake-Flask Method)

Causality: This method establishes the saturation point of the compound in a specific solvent at a given temperature, providing a quantitative measure of solubility. It is considered the "gold standard" for its reliability.

- System Preparation: Add an excess amount of **4,6-Dichlororesorcinol** to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed, thermostated flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved

states.

- Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
- Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.
- Analysis: Dilute the aliquot appropriately and determine the concentration of **4,6-Dichlororesorcinol** using a validated analytical technique, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the solubility in units such as mg/mL or mol/L.

## Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its electronic and vibrational structure.

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure of an organic molecule. For **4,6-Dichlororesorcinol**, the <sup>1</sup>H NMR spectrum would show distinct signals for the two aromatic protons and the two hydroxyl protons, with their chemical shifts influenced by the electronegative chlorine atoms. The <sup>13</sup>C NMR would show signals for the different carbon environments in the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of **4,6-Dichlororesorcinol** would be characterized by a broad O-H stretching band (around 3200-3500 cm<sup>-1</sup>), C-O stretching, aromatic C=C stretching (around 1400-1600 cm<sup>-1</sup>), and C-Cl stretching bands.
- UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic compounds like **4,6-Dichlororesorcinol** typically exhibit strong absorbance in the UV region (200-400 nm). The exact wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) can be influenced by the solvent.<sup>[8][10]</sup> This property is the basis for quantitative analysis in solubility and other assays.

## Safety and Handling

Proper handling of **4,6-Dichlororesorcinol** is essential to ensure laboratory safety.

### Hazard Identification:

- GHS Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5][11]
- Pictograms: GHS07 (Exclamation Mark).[7][11]
- Signal Word: Warning.[7][11]

### Recommended Handling Procedures:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][11]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[2][5]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant.[12]

## Conclusion

**4,6-Dichlororesorcinol** is a versatile chemical intermediate with a well-defined set of physicochemical properties. Its solubility, acidity, and thermal stability are direct consequences of its molecular structure, featuring two hydroxyl groups and two chlorine atoms on a benzene ring. A thorough understanding of these properties, validated through standardized experimental protocols, is critical for its effective and safe use in research and development, particularly in the fields of pharmaceuticals, materials science, and synthetic chemistry. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in the handling, formulation, and application of this important compound.

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